Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8-5-9(2)7-12(6-8)11(3,15-12)10(13)14-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
WXNDMWQNSVWYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization via Spirocyclic Formation
A prevalent approach involves the cyclization of suitably substituted precursors such as methyl-substituted cyclohexanones or cyclopentanones with nucleophilic or electrophilic agents under controlled conditions.
- Starting from methyl-substituted cyclohexanones, the formation of the spirocyclic framework is achieved through intramolecular cyclization facilitated by acid catalysis or Lewis acids.
| Parameter | Typical Conditions | Reference/Notes |
|---|---|---|
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid) | Facilitates cyclization |
| Solvent | Toluene, dichloromethane | Non-polar solvents favor cyclization |
| Temperature | Reflux (~80-110°C) | Promotes intramolecular attack |
The cyclization proceeds via protonation of carbonyl groups, generating carbocations that undergo nucleophilic attack by methyl-substituted centers, leading to the formation of the oxaspiro ring.
Multi-step Synthesis via Spirocyclic Intermediate Formation
This involves constructing a key spirocyclic intermediate, followed by esterification to yield the target compound.
Step 1: Formation of the Spirocyclic Core
- Starting Materials: Methyl-substituted cyclohexanones or cyclopentanones.
- Reaction: Condensation with suitable nucleophiles or dienes under acid catalysis to form the spirocyclic intermediate.
Step 2: Esterification
- Reagents: Methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate).
- Conditions: Reflux in an aprotic solvent like acetone or acetonitrile.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Methyl-substituted cyclohexanone + nucleophile | Acid catalysis | Reflux | Variable | Generalized method |
| 2 | Methyl chloroformate | Acetone | Reflux | ~60-80% | Literature precedent |
Decarboxylative and Halogenation Routes
Decarboxylation of carboxylic acid derivatives followed by halogenation and subsequent esterification can provide access to the target compound.
- Conversion of methyl- or carboxylate-substituted precursors into the spirocyclic ester via decarboxylation, halogenation, and esterification.
| Parameter | Typical Conditions | Reference/Notes |
|---|---|---|
| Decarboxylation | Heating with base or decarboxylation catalysts | Facilitates removal of carboxyl group |
| Halogenation | Use of N-bromosuccinimide or N-iodosuccinimide | For halogen introduction |
| Esterification | Reaction with methyl alcohol under acidic conditions | To form methyl ester |
Specific Synthetic Routes from Literature
Synthesis via Cycloaddition and Ring-Closing Strategies
Recent studies have reported the use of cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct the spiro framework, followed by functional group manipulations to introduce methyl groups at desired positions.
Use of Spirocyclic Precursors and Functionalization
A notable method involves starting from methylated spirocyclic lactams or lactones, which are then converted into the ester via nucleophilic substitution or acylation reactions.
Reaction Conditions and Optimization
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Methyl-substituted ketones + acid | Toluene | Reflux | 12-24 hours | 50-70% | Requires purification |
| Esterification via methyl chloroformate | Methyl chloroformate + alcohol | Acetone | Reflux | 4-8 hours | 60-80% | Purification via chromatography |
| Decarboxylative halogenation | Carboxylate derivatives + NBS | DMSO or DMF | 130°C | 18-24 hours | Variable | Needs careful control |
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, ester groups, or spirocyclic frameworks. Below is a systematic comparison based on the evidence provided:
Methyl 2,4,5-Trimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate
- CAS No.: 1559498-17-7
- Molecular Formula : C₁₂H₂₀O₃
- Key Differences : The methyl groups are positioned at 2, 4, and 5 instead of 2, 5, and 5. This positional variation likely alters steric hindrance and reactivity, though experimental data on its physical properties (e.g., boiling point) are unavailable .
- Applications: No specific applications are reported, but it shares structural similarities with flavoring agents like ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3), which is used in fragrance formulations .
Ethyl 5,5,7-Trimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate
- CAS No.: 60234-72-2
- Molecular Formula : C₁₃H₂₂O₃
- Key Differences : Substitution of the methyl ester with an ethyl ester increases molecular weight (212.29 vs. 226.30 g/mol) and may enhance lipophilicity. The 5,5,7-trimethyl substitution pattern further modifies the spirocyclic geometry compared to the 2,5,7 isomer .
- Applications : Ethyl esters of spirocyclic compounds are often explored for flavor or solvent properties due to their volatility and stability .
Methyl 2,6-Dimethyl-1-Oxaspiro[2.5]octane-2-Carboxylate
- CAS No.: 78258-29-4
- Molecular Formula : C₁₁H₁₈O₃
Methyl 2-Propan-2-yl-1-Oxaspiro[2.5]octane-2-Carboxylate
- CAS No.: 1500200-53-2
- Molecular Formula : C₁₂H₂₀O₃
- Key Differences : The isopropyl group at position 2 introduces greater steric bulk compared to a methyl substituent. This structural modification could impact solubility and metabolic stability in biological systems. The compound has been discontinued, suggesting niche or experimental use .
Comparative Data Table
Research Findings and Trends
- Stereochemical Complexity: Spirocyclic esters like this compound exhibit unique stereochemical profiles due to their fused bicyclic systems. These features are critical in flavor chemistry, where minor structural changes significantly alter odor thresholds .
- Industrial Relevance : Ethyl and methyl esters of spirocyclic frameworks are prioritized in flavor and fragrance industries, while bulkier analogs (e.g., isopropyl derivatives) may face challenges in scalability .
Biological Activity
Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1559907-99-1) is a compound of significant interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Structure : The compound features a spirocyclic structure which contributes to its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has indicated several potential pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Neuroprotective Effects : Related compounds within the spirocyclic family have shown neurotrophic activities, enhancing neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease therapies .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial effects against various pathogens, indicating that this compound may also exhibit such properties.
Antioxidant Activity
A study conducted on various spirocyclic compounds demonstrated that this compound showed significant free radical scavenging activity when tested against DPPH radicals. The results are summarized in Table 1.
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 45 ± 3 |
| Control (Ascorbic Acid) | 15 ± 1 |
Neuroprotective Effects
In a study involving rat cortical neurons, treatment with this compound resulted in a significant increase in neurite outgrowth compared to control groups treated with ethanol (0.5% v/v). The findings are illustrated in Figure 1.
Figure 1 : Neurite Outgrowth Enhancement in Cortical Neurons Treated with this compound.
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of various spirocyclic compounds indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are shown in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 40 |
Case Studies
Several case studies have explored the therapeutic potential of spirocyclic compounds similar to this compound:
-
Neurodegenerative Disorders : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease.
"The spirocyclic structure is essential for the neuroprotective effects observed in neuronal cultures" .
- Antibacterial Applications : Research published in Phytotherapy Research demonstrated the efficacy of spirocyclic compounds against antibiotic-resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
